![molecular formula C20H17N3O4 B3866547 N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide
Overview
Description
N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide, commonly known as ENB, is a synthetic compound that has been extensively studied for its potential biomedical applications. ENB belongs to the class of hydrazones, which are compounds derived from the reaction between hydrazine and a carbonyl compound. The unique chemical structure of ENB makes it a promising candidate for various scientific research applications, including cancer therapy, enzyme inhibition, and protein binding studies.
Mechanism of Action
The mechanism of action of ENB involves the inhibition of various enzymes, including topoisomerase II, acetylcholinesterase, butyrylcholinesterase, and tyrosinase. ENB binds to the active site of these enzymes and inhibits their activity, leading to various cellular effects such as DNA damage, cell death, and reduced neurotransmitter levels.
Biochemical and Physiological Effects:
ENB has been shown to have various biochemical and physiological effects. In cancer cells, ENB induces DNA damage and cell death by inhibiting topoisomerase II. In neurons, ENB reduces the levels of neurotransmitters such as acetylcholine and dopamine by inhibiting acetylcholinesterase and tyrosinase, respectively. In melanoma cells, ENB inhibits the activity of tyrosinase, leading to reduced melanin production.
Advantages and Limitations for Lab Experiments
ENB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. ENB has been extensively studied for its potential biomedical applications, making it a well-characterized compound. However, ENB also has some limitations for lab experiments. It is a relatively new compound, and its potential side effects and toxicity are not well understood. ENB also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of ENB. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and melanoma based on the structure of ENB. Another direction is the study of the potential side effects and toxicity of ENB in vivo. Additionally, the study of the interaction of ENB with various enzymes and proteins can provide insights into its mechanism of action and potential applications. Finally, the study of the pharmacokinetics and pharmacodynamics of ENB can provide valuable information for the development of new drugs based on this compound.
Scientific Research Applications
ENB has been extensively studied for its potential biomedical applications. One of the most promising applications of ENB is in cancer therapy. ENB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of ENB involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, ENB can induce DNA damage and cell death in cancer cells.
ENB has also been studied for its potential as an enzyme inhibitor. ENB has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This makes ENB a potential candidate for the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and melanoma.
properties
IUPAC Name |
N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-27-19-12-9-14-5-3-4-6-17(14)18(19)13-21-22-20(24)15-7-10-16(11-8-15)23(25)26/h3-13H,2H2,1H3,(H,22,24)/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYPRVDKRRIPU-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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